molecular formula C15H13BrN4O B2704661 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile CAS No. 2415524-44-4

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile

Cat. No.: B2704661
CAS No.: 2415524-44-4
M. Wt: 345.2
InChI Key: BLEMGZDSMPSJHN-UHFFFAOYSA-N
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Description

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyrazole group, an azetidine ring, and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, starting with the preparation of the bromopyrazole intermediate. This intermediate is then reacted with azetidine and benzonitrile under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromopyrazole group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The bromopyrazole group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The azetidine ring and benzonitrile moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-1H-pyrazole: A simpler compound with a similar bromopyrazole group.

    tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazole group and a piperidine ring.

Uniqueness

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is unique due to the combination of its bromopyrazole group, azetidine ring, and benzonitrile moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c16-14-6-18-20(10-14)9-12-7-19(8-12)15(21)13-3-1-2-11(4-13)5-17/h1-4,6,10,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEMGZDSMPSJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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